Sigma-1 Affinity and Subtype Selectivity Advantage
In a series of conformationally restricted bridged piperazines, the N-butyl-substituted methyl ether 12b displayed a sigma-1 receptor Ki of 13.2 nM with 16-fold selectivity for σ₁ over σ₂. The structurally analogous N-methyl derivative 13a showed a fundamentally different profile: it preferred σ₂ (Ki = 30.4 nM) with no detectable σ₁ selectivity [1]. Thus, chain elongation from methyl to butyl not only improves σ₁ binding potency by 2.3-fold but also inverts subtype selectivity, an effect that cannot be achieved with shorter N-alkyl chains.
| Evidence Dimension | Sigma receptor binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | N-butyl bridged piperazine 12b: σ₁ Ki = 13.2 nM; selectivity σ₂/σ₁ = 16 |
| Comparator Or Baseline | N-methyl bridged piperazine 13a: σ₂ Ki = 30.4 nM; σ₁ selectivity not reported (σ₂-preferring) |
| Quantified Difference | 2.3-fold higher σ₁ affinity; inverted subtype preference (σ₁-selective vs. σ₂-preferring) |
| Conditions | Radioligand binding competition assays using recombinant human sigma-1 and sigma-2 receptors; Ki values determined from concentration–response curves. |
Why This Matters
For procurement decisions in sigma-receptor-targeted CNS programs, the N-butyl homolog is the only choice when σ₁-selectivity and low-nanomolar potency are required—the N-methyl variant is essentially a different tool compound.
- [1] Weigl, M.; Wünsch, B. Synthesis of bridged piperazines with σ receptor affinity. Eur. J. Med. Chem. 2007, 42, 1247–1262. PubMed PMID: 17350110. View Source
